molecular formula C23H27FN2O3S B2604445 7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 931931-92-9

7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2604445
M. Wt: 430.54
InChI Key: QDZWTPOHFAXGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one” has a molecular formula of C23H27FN2O3S. It has an average mass of 430.535 Da and a monoisotopic mass of 430.172638 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that quinoline derivatives exhibit broad antibacterial activity, highlighting their potential in treating systemic infections. For instance, a study revealed that certain quinoline compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents. This finding underscores the quinoline scaffold's importance in medicinal chemistry for designing new therapies to combat bacterial resistance (Koga et al., 1980).

Antimalarial Effects

Quinoline derivatives have also been investigated for their antimalarial effects. A study focused on synthesizing and evaluating a series of quinoline compounds for their potency against malaria in mice models. These compounds exhibited significant antimalarial activity, contributing valuable insights into the development of new antimalarial drugs (Kesten et al., 1987).

Molecular Interaction Studies

Another interesting application is in the study of molecular interactions, particularly in the context of receptor and ion channel function. For instance, research using the fluorogenic maleimide derivative of a quinoline compound has provided insights into the interaction between ryanodine receptors and triadin, shedding light on the molecular mechanisms underlying calcium channel function (Liu & Pessah, 1994).

Synthetic Methodology and Chemical Structure

Quinoline derivatives are also pivotal in synthetic chemistry, serving as intermediates or targets for synthesizing complex molecules. For instance, research into Pummerer-type cyclization has led to the synthesis of tetrahydroisoquinoline and benzazepine derivatives, showcasing the versatility of quinoline compounds in facilitating complex chemical transformations (Saitoh et al., 2001).

Antioxidative and Prooxidative Effects

The dual antioxidative and prooxidative properties of quinoline derivatives have been explored, demonstrating their potential in modulating oxidative stress-related pathways. This balance between antioxidative and prooxidative effects is crucial for developing therapeutic agents targeting diseases where oxidative stress plays a key role (Liu et al., 2002).

properties

IUPAC Name

7-(diethylamino)-3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O3S/c1-6-25(7-2)21-13-20-18(12-19(21)24)23(27)22(14-26(20)8-3)30(28,29)17-10-15(4)9-16(5)11-17/h9-14H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZWTPOHFAXGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(diethylamino)-3-((3,5-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoroquinolin-4(1H)-one

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